Morofficinaloside
Description
Historical Context of Iridoid Glycoside Research
Iridoids are a large group of cyclopenta[c]pyran monoterpenoids that are widespread in the plant kingdom, particularly within the Dicotyledonous plant families. nih.gov The initial isolation of an iridoid compound occurred in the late 19th century. mazums.ac.ir However, it was not until 1958 that the fundamental structure of the iridoid skeleton was elucidated. mazums.ac.ir These compounds often exist in plants as glycosides, meaning they are bound to a sugar molecule, most commonly glucose. taylorandfrancis.com
Historically, plants containing iridoids have been used in traditional medicine systems worldwide to treat a variety of ailments, hinting at their diverse biological activities. nih.gov Research into iridoid glycosides has unveiled a wide spectrum of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects. nih.govfrontiersin.org This historical foundation of ethnobotanical use and early chemical investigation paved the way for the discovery of novel iridoids like morofficinaloside and the exploration of their specific contributions to the medicinal properties of their source plants.
Discovery and Initial Characterization of this compound
This compound was first isolated and identified from the dried roots of Morinda officinalis How., a Chinese natural medicine known as Morindae Radix. researchgate.netbiocrick.com The discovery was part of a broader phytochemical investigation of the plant, which also led to the isolation of another new compound, the iridoid lactone morindolide, alongside several known compounds. researchgate.net
The structural elucidation of this compound was achieved through detailed chemical and physicochemical analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were instrumental in determining its unique molecular structure. researchgate.netmedinadiscovery.comunmul.ac.id this compound is classified as an iridoid glucoside. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 78964-45-1 |
| Molecular Formula | C17H26O11 |
| Molecular Weight | 406.43 g/mol |
| Compound Type | Iridoid |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data sourced from BioCrick. biocrick.com
Botanical Origin: Morinda officinalis and Related Species
The primary botanical source of this compound is Morinda officinalis How, a perennial vine belonging to the Rubiaceae family. oatext.comnih.gov This plant is one of the "Four Major Southern Medicines" in China and is primarily distributed in the southern provinces of Fujian, Guangdong, Guangxi, and Hainan. nih.gov The medicinal part of the plant is its root, which is characterized by a flat-cylindrical shape and a grayish-yellow surface. nih.gov
Morinda officinalis is a rich source of various bioactive compounds, which are responsible for its traditional medicinal uses. oatext.com Besides iridoid glycosides like this compound, the roots contain significant amounts of anthraquinones, polysaccharides, oligosaccharides, and organic acids. frontiersin.orgoatext.com To date, over 100 compounds have been isolated from M. officinalis. researchgate.net
The genus Morinda encompasses approximately 102 species distributed in tropical and subtropical regions worldwide. nih.gov Phytochemical studies have shown that while some compounds are shared across species, the chemical profiles can differ. For instance, a comparative analysis of M. officinalis and Morinda citrifolia revealed that both contain iridoid glycosides, anthraquinones, and triterpenes, but the relative abundance of specific compounds varies. mdpi.com this compound is specifically listed as a constituent of M. officinalis. oatext.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-7,9-14,16-23H,2-4H2,1H3/t6-,7-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
GTEDLLYKAJRTNK-KQCYYMTHSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]([C@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
morofficinaloside |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Morofficinaloside
Advanced Isolation Techniques for Morofficinaloside from Plant Matrices
The initial step in obtaining this compound involves its extraction from the complex matrix of the Morinda officinalis root. Traditional methods often begin with solvent extraction of the dried and powdered plant material. However, to enhance efficiency and yield, advanced techniques are often employed.
One such method is Microwave-Assisted Extraction (MAE) . This technique uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process compared to conventional methods. The focused heating can cause the plant cells to rupture, facilitating the release of phytochemicals like this compound into the solvent.
Another advanced approach is the use of ultrasound-assisted extraction (UAE) , which employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. These modern techniques offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields of the target compound. atenaeditora.com.br Following extraction, a liquid-liquid partitioning step is often used to perform a preliminary separation of compounds based on their polarity, concentrating the glycosidic fraction containing this compound. nih.gov
Chromatographic Purification Strategies
Following initial extraction, the resulting crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires a multi-step chromatographic approach. fractioncollector.info
The purification process typically begins with Column Chromatography (CC) over a stationary phase like silica (B1680970) gel or macroporous resin. fractioncollector.info This step fractionates the extract based on the differential adsorption of its components, separating them by polarity. Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to identify those containing the target compound.
For more refined purification, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative mode (prep-HPLC), is an indispensable tool. researchgate.net It offers superior resolution and efficiency compared to standard column chromatography. researchgate.net Reversed-phase columns (e.g., C18) are commonly used, where compounds are separated based on their hydrophobicity.
An increasingly popular and powerful technique for separating natural products is High-Speed Counter-Current Chromatography (HSCCC) . researchgate.netbibliotekanauki.pl This method is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thereby preventing the irreversible adsorption of the sample. By combining HSCCC with prep-HPLC, researchers can achieve highly efficient, rapid, and high-purity separation of target compounds like this compound from complex extracts. researchgate.net Other techniques that can be part of a purification workflow include size-exclusion chromatography and ion exchange chromatography, depending on the specific properties of the compound and the impurities present. researchgate.netbio-rad.com
Comprehensive Spectroscopic Analysis for Structural Determination
Once a pure compound is obtained, its chemical structure is determined using a suite of spectroscopic methods. This involves piecing together information from various techniques to build a complete picture of the molecule's connectivity and stereochemistry.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. atlanchimpharma.com
¹H NMR spectra reveal the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton, offering clues about its electronic environment and neighboring protons.
¹³C NMR spectra show the chemical shifts of all unique carbon atoms, indicating their functional group type (e.g., carbonyl, olefinic, aliphatic).
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of the atoms. Key 2D techniques include:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to each other in the molecular framework.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.
The structure of this compound was confirmed through the combined use of these NMR techniques, allowing for the unambiguous assignment of all proton and carbon signals. sci-hub.se
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in D₂O) (Data derived from literature sources) sci-hub.se
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 97.8 | 5.34 (d, 2.0) |
| 3 | 142.3 | 7.42 (s) |
| 4 | 110.8 | |
| 5 | 36.1 | 2.89 (m) |
| 6 | 77.2 | 4.31 (dd, 5.0, 2.0) |
| 7 | 129.5 | |
| 8 | 136.2 | 6.28 (d, 6.0) |
| 9 | 46.8 | 2.51 (m) |
| 10 | 21.3 | 1.05 (d, 7.0) |
| 11 | 62.1 | 3.75 (d, 6.0) |
| Glucose | ||
| 1' | 99.2 | 4.75 (d, 8.0) |
| 2' | 74.5 | 3.25 (t, 8.0) |
| 3' | 77.6 | 3.42 (t, 8.0) |
| 4' | 71.3 | 3.33 (t, 8.0) |
| 5' | 78.1 | 3.45 (m) |
| 6' | 62.4 | 3.70 (dd, 12.0, 5.5), 3.88 (dd, 12.0, 2.0) |
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental composition. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comuni-rostock.de This high accuracy enables the differentiation between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound, HRMS analysis would provide an exact mass that corresponds to a unique molecular formula, in this case, C₁₇H₂₆O₁₀, thus confirming its elemental composition. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information.
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. mrclab.com The absorption frequencies correspond to specific functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (from the glucose unit and the aglycone), a carbonyl (C=O) group, carbon-carbon double bonds (C=C), and ether (C-O) linkages. fractioncollector.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within the molecule, particularly in systems with conjugated double bonds or chromophores. msu.edu The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to the conjugated enol-ether system present in its iridoid core. sci-hub.se
Elucidation of Stereochemical Configuration
Determining the three-dimensional arrangement of atoms, or stereochemistry, is the final step in structural elucidation. For a chiral molecule like this compound with multiple stereocenters, this is a complex but essential task. The absolute configuration is often determined using the Cahn-Ingold-Prelog (CIP) priority rules to assign each stereocenter as either R (rectus) or S (sinister). pressbooks.publibretexts.org
The relative stereochemistry can often be inferred from NMR data, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. To determine the absolute configuration, researchers may use techniques like X-ray crystallography if a suitable crystal can be formed. mdpi.com Alternatively, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. mdpi.com By comparing experimental CD data with data from known compounds or with quantum chemical calculations, the absolute configuration of the molecule can be confidently assigned. mdpi.com
Biosynthetic Pathways and Bioengineering of Morofficinaloside
Proposed Biosynthetic Routes for Iridoid Glycosides
Iridoid glycosides are monoterpenoids derived from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com In higher plants, these precursors are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. mdpi.comresearchgate.netmdpi.com While the MVA pathway can be involved in regulating the MEP and secoiridoid pathways, the MEP pathway is considered the major source of precursors for iridoid biosynthesis. mdpi.com
The biosynthesis of the iridoid backbone proceeds in two main stages. nih.govfrontiersin.org
Formation of Geranyl Diphosphate (B83284) (GPP): IPP and DMAPP are condensed to form the C10 compound geranyl diphosphate (GPP). nih.govfrontiersin.org
Core Iridoid Synthesis: GPP is the entry point into the specific iridoid pathway. It undergoes a series of enzymatic conversions to produce the core iridoid structure. nih.govfrontiersin.orgresearchgate.net This process involves the initial conversion of GPP to geraniol, followed by a sequence of reactions including hydroxylation and oxidation to form key intermediates like 10-hydroxygeraniol, 10-oxogeranial, and ultimately the cyclized iridodial (B1216469) molecule, which serves as a precursor for various iridoid glycosides. nih.govfrontiersin.orgresearchgate.net
The proposed pathway, based on studies in various iridoid-producing plants, provides a foundational model for understanding the synthesis of compounds like Morofficinaloside.
Enzymatic Steps and Genetic Regulation in this compound Biosynthesis
The biosynthesis of iridoid glycosides from the central precursor GPP is catalyzed by a series of specific enzymes. While the complete pathway for this compound itself is not fully elucidated, research on related compounds in other plants has identified key enzyme families and regulatory mechanisms. nih.govfrontiersin.org
Key enzymatic steps in the iridoid pathway include:
Geraniol Synthase (GES): Catalyzes the first committed step, converting GPP to geraniol. mdpi.com
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol. mdpi.com
8-hydroxygeraniol oxidoreductase (8HGO): Further oxidizes the molecule. researchgate.net
Iridoid Synthase (ISY): A crucial enzyme that catalyzes the cyclization of an 8-oxogeranial intermediate to form the iridoid scaffold. researchgate.net
Following the formation of the core iridoid structure, a series of tailoring enzymes, including hydroxylases, oxidoreductases, and glycosyltransferases, modify the molecule to produce the diverse array of iridoid glycosides found in nature. For instance, studies on picrosides (structurally related iridoids) in Neopicrorhiza scrophulariiflora have identified several gene families potentially involved in these later steps. nih.govfrontiersin.org
| Enzyme/Gene Family | Proposed Function in Iridoid Biosynthesis |
| Geraniol Synthase (GES) | Converts GPP to geraniol. |
| Iridoid Synthase (ISY) | Catalyzes the key cyclization step to form the iridoid ring structure. |
| 2HFD (2-hydroxyisoflavanone dehydratase) | Implicated in the conversion of mussaenosidic acid to deoxygeniposidic acid. nih.gov |
| UPD/UGD (Uroporphyrinogen decarboxylase) | Catalyzes the decarboxylation of geniposidic acid to produce bartsioside. nih.govfrontiersin.org |
| SQM (Squalene monooxygenase) | Involved in the epoxidation of aucubin (B1666126) to form catalpol. nih.govfrontiersin.org |
| ACT (Anthocyanin acyltransferase) | May catalyze the final acylation steps to produce specific picrosides. nih.govfrontiersin.org |
Genetic Regulation: The expression of these biosynthetic genes is tightly controlled by transcription factors. In Catharanthus roseus, the transcription factor ORCA3 has been shown to regulate genes involved in the early stages of the iridoid pathway. mdpi.com Identifying homologous transcription factors in plants that produce this compound could provide key targets for metabolic engineering to upregulate the entire pathway.
In vitro and in vivo Plant Cell and Organ Culture Systems for Bioproduction
Traditional agricultural sourcing of plant-derived compounds can be limited by factors such as slow growth, low yields, and geographical constraints. nih.gov Plant cell and organ culture offers a promising alternative, providing a sustainable and controllable platform for the production of high-value natural products like this compound. nih.govcabidigitallibrary.org This technology relies on the totipotency of plant cells, their ability to produce the full spectrum of a plant's characteristic secondary metabolites under controlled in vitro conditions. nih.gov
Several in vitro culture systems are utilized for the bioproduction of plant secondary metabolites:
Callus Cultures: Solid masses of undifferentiated plant cells grown on a gelled medium. While useful for initiating cultures, they are not ideal for large-scale production due to slow growth. openagrar.de
Cell Suspension Cultures: Callus tissue is transferred to a liquid medium and agitated, resulting in a suspension of free cells and small cell aggregates. cabidigitallibrary.org This system is highly scalable and can be grown in large bioreactors, making it suitable for industrial production. openagrar.demdpi.com
Hairy Root Cultures: These are established by infecting plant tissues with Agrobacterium rhizogenes. The resulting roots are fast-growing, genetically stable, and often produce high levels of secondary metabolites.
These in vitro systems offer significant advantages, including independence from climatic and soil conditions, continuous and reliable production, and a contamination-free product. cabidigitallibrary.orgnih.gov By optimizing culture conditions such as media components, phytohormones, and elicitors (substances that trigger defense responses and secondary metabolite production), the yield of target compounds can be significantly enhanced. openagrar.demdpi.com
| Culture System | Description | Advantages for Bioproduction |
| Cell Suspension Culture | Freely suspended cells and aggregates in liquid medium. | High scalability in bioreactors, uniform cell population. openagrar.demdpi.com |
| Hairy Root Culture | Genetically transformed, fast-growing root systems. | Genetic stability, high productivity, often secretes products into the medium. mdpi.com |
| Organ Culture | Cultivation of differentiated organs like shoots or roots. | Biosynthesis may be higher in differentiated tissues. |
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Yield
Metabolic engineering and synthetic biology provide powerful tools to overcome the low yields often found in both native plants and in vitro culture systems. nih.gov These approaches aim to rationally modify the plant's genetic and regulatory networks to increase the production of a desired compound like this compound.
Key strategies for enhancing iridoid glycoside production include:
Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway can boost metabolic flux towards the target compound. For example, overexpressing genes like GES or ISY could increase the production of the core iridoid scaffold. mdpi.com
Pathway Reconstruction in Heterologous Hosts: A more advanced approach involves transferring the entire biosynthetic pathway for this compound into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov These microorganisms can be grown rapidly and cost-effectively in large fermenters, acting as "cell factories" for the production of plant-based chemicals. nih.govmdpi.com This strategy has been successfully applied to other complex plant products like flavonoids and alkaloids. biorxiv.orgmdpi.com
Blocking Competing Pathways: Metabolic flux can be redirected towards this compound synthesis by down-regulating or knocking out genes involved in competing metabolic pathways that draw from the same precursor pool (e.g., GPP).
Transcription Factor Engineering: Overexpressing regulatory genes, such as homologs of the ORCA3 transcription factor, can simultaneously upregulate multiple genes in the biosynthetic pathway, leading to a coordinated increase in production. mdpi.com
The development of these bioengineering strategies relies on a deep understanding of the biosynthetic pathway, which is being accelerated by the integration of "omics" technologies like genomics, transcriptomics, and metabolomics to identify all the necessary genes and regulatory elements. nih.gov
Synthetic and Semi Synthetic Methodologies for Morofficinaloside and Analogues
Strategies for the Total Synthesis of the Morofficinaloside Iridoid Core
The total synthesis of complex natural products like this compound, which belongs to the iridoid class of monoterpenoids, presents a considerable challenge to synthetic chemists. The core structure of iridoids is a cis-fused cyclopentanopyran ring system, which requires precise control of stereochemistry. While a specific total synthesis for this compound is not extensively documented in publicly available literature, general strategies for constructing the iridoid skeleton are well-established and applicable.
A common and effective approach involves starting from readily available, naturally occurring chiral molecules. rsc.org For instance, (–)-citronellal is a popular starting material for the asymmetric synthesis of various iridoids. rsc.org The synthesis typically involves a series of key transformations to construct the bicyclic core and introduce the necessary functional groups.
Key synthetic steps often include:
Metathesis Reactions: Ring-closing metathesis is a powerful tool for forming the cyclopentane (B165970) ring of the iridoid core.
Organocatalytic Intramolecular Reactions: Asymmetric organocatalysis, particularly intramolecular Michael additions, can be used to set the crucial stereocenters of the iridoid skeleton with high enantioselectivity. rsc.org
Lactonization: The formation of the characteristic lactone ring is another critical step in the synthesis of many iridoids.
Glycosylation: The final attachment of the sugar moiety is a key step to complete the synthesis of glycosides like this compound.
A representative, though generalized, synthetic sequence for an iridoid core is outlined in the table below.
| Step | Reaction Type | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Purpose |
| 1 | Olefin Metathesis | Acyclic diene (derived from citronellal) | Grubbs or Hoveyda-Grubbs catalyst | Cyclopentene derivative | Formation of the five-membered ring. |
| 2 | Oxidation/Functional Group Interconversion | Cyclopentene derivative | Oxidizing agents (e.g., OsO₄, O₃) | Functionalized cyclopentane | Introduction of oxygen functionalities. |
| 3 | Organocatalytic Cyclization | Functionalized cyclopentane | Chiral amine catalysts (e.g., Jørgensen-Hayashi catalyst) | Bicyclic iridoid precursor | Stereoselective formation of the fused ring system. rsc.org |
| 4 | Lactonization | Bicyclic iridoid precursor | Acid or base catalysts | Iridoid lactone core | Formation of the pyranone ring. |
| 5 | Glycosylation | Iridoid lactone core | Glycosyl donor and promoter | Final iridoid glycoside | Attachment of the sugar moiety. |
This strategic combination of modern synthetic methods allows for the efficient and stereocontrolled synthesis of the complex iridoid core, providing a foundation for the total synthesis of this compound.
Chemoenzymatic and Semi-Synthetic Modifications of this compound
Semi-synthesis, the chemical modification of a natural product, is a powerful strategy for generating novel derivatives with potentially improved pharmacological properties. nih.govnih.gov This approach is particularly valuable when the parent natural product can be isolated in sufficient quantities but possesses limitations such as poor bioavailability or off-target effects. Chemoenzymatic methods, which utilize the high selectivity of enzymes, can also be employed for precise modifications. nih.gov
For a molecule like this compound, several functional groups offer handles for chemical modification. These include the hydroxyl groups on both the iridoid core and the sugar moiety, as well as the ester linkage. Common semi-synthetic modifications include:
Acylation and Alkylation: The hydroxyl groups can be converted to esters or ethers to alter the compound's lipophilicity and, consequently, its absorption and distribution in the body. This has been successfully applied to other natural products to enhance their biological activity. researchgate.net
Glycosidic Bond Modification: The sugar moiety can be altered or removed to investigate its role in the molecule's mechanism of action.
Modification of the Iridoid Core: The core structure can be modified through reactions such as oxidation, reduction, or the introduction of new functional groups. For example, in the semi-synthesis of harringtonolide (B1207010) derivatives, modifications to the core structure led to compounds with varied antiproliferative activities. mdpi.com
The table below illustrates potential semi-synthetic modifications that could be applied to this compound.
| Modification Type | Target Functional Group | Reagents/Enzymes | Potential Outcome |
| Acetylation | Hydroxyl groups | Acetic anhydride, pyridine | Increased lipophilicity, altered bioavailability. |
| Methylation | Hydroxyl groups | Methyl iodide, base | Modified solubility and metabolic stability. |
| Benzoylation | Hydroxyl groups | Benzoyl chloride, base | Introduction of an aromatic moiety, potential for new interactions with biological targets. |
| Enzymatic Glucosylation | Hydroxyl groups | Glucosyltransferases | Attachment of additional sugar units, potentially altering solubility and targeting. |
| Ester Hydrolysis | Ester linkage | Lipase or esterase enzymes | Removal of the ester-linked group to probe its importance for activity. |
These semi-synthetic and chemoenzymatic strategies allow for the creation of a library of this compound derivatives, which can then be screened to identify compounds with enhanced therapeutic profiles.
Rational Design and Chemical Synthesis of this compound Analogues for Research
Rational drug design involves the development of new therapeutic agents based on a detailed understanding of the biological target's structure and function. nih.gov This approach can be applied to natural products like this compound to create analogues with improved potency, selectivity, and pharmacokinetic properties. The process typically involves a combination of computational modeling and chemical synthesis. mdpi.com
The key steps in the rational design of this compound analogues include:
Target Identification and Validation: The first step is to identify the specific biological target (e.g., an enzyme or receptor) through which this compound exerts its therapeutic effects.
Structural Biology and Computational Modeling: Once the target is known, techniques like X-ray crystallography or NMR spectroscopy can be used to determine the three-dimensional structure of the target in complex with this compound. If experimental structures are unavailable, molecular docking and other computational methods can be used to predict the binding mode.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues, researchers can determine which parts of the this compound molecule are essential for its biological activity. This information is crucial for designing more effective compounds. nih.gov
Analogue Synthesis: Based on the SAR and structural data, new analogues are designed and synthesized. These may involve simplifying the natural product's structure to create a more synthetically accessible scaffold or introducing new functional groups to enhance interactions with the target.
The following table outlines a hypothetical workflow for the rational design of this compound analogues.
| Phase | Activity | Methodology | Objective |
| 1. Discovery | Target Identification | Biological assays, proteomics | To identify the molecular target of this compound. |
| 2. Design | Computational Modeling | Molecular docking, molecular dynamics simulations | To predict the binding mode of this compound to its target and design new analogues with improved binding affinity. |
| 3. Synthesis | Chemical Synthesis | Organic synthesis techniques | To synthesize the designed analogues for biological testing. |
| 4. Evaluation | In Vitro and In Vivo Testing | Enzyme assays, cell-based assays, animal models | To evaluate the potency, selectivity, and efficacy of the newly synthesized analogues. |
| 5. Optimization | Lead Optimization | Iterative cycle of design, synthesis, and testing | To refine the structure of the most promising analogues to improve their overall drug-like properties. |
This rational, structure-based approach allows for the efficient development of novel this compound analogues, moving beyond the natural product to create optimized therapeutic candidates for further preclinical and clinical investigation.
Advanced Analytical Characterization and Quantification of Morofficinaloside
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Morofficinaloside from its natural source, Morinda officinalis. mdpi.com Due to its high resolution and sensitivity, HPLC is widely employed for analyzing saponins (B1172615) and other natural products. mdpi.com The method's versatility is enhanced by coupling it with various detectors, such as UV/Diode Array Detectors (DAD) and Evaporative Light Scattering Detectors (ELSD), which are suitable for compounds like this compound that may lack a strong chromophore. mdpi.com
Research findings demonstrate the utility of HPLC in analyzing the major chemical constituents of M. officinalis. In one study, a Waters Sunfire™ C18 column was used with a gradient mobile phase of 0.2% formic acid in water and acetonitrile (B52724). mdpi.com The flow rate was maintained at 1 mL/min, and detection was performed at a wavelength of 280 nm. mdpi.com Another approach for analyzing oligosaccharides, which are often found alongside this compound, employed an Agilent 1200 series LC system with a cyclobond I 2000 column and an ELSD detector. sci-hub.se The mobile phase for this separation was a mixture of acetonitrile and water. sci-hub.se These methods underscore the importance of selecting appropriate columns, mobile phases, and detectors to achieve optimal separation and quantification. mdpi.comsci-hub.se The development of sophisticated HPLC-based fingerprinting is crucial for the comprehensive quality evaluation of medicinal plants containing this compound. nih.gov
Table 1: HPLC Methods for the Analysis of Compounds in Morinda officinalis
| Parameter | Method 1 (Reference mdpi.com) | Method 2 (Reference sci-hub.se) |
|---|---|---|
| Column | Waters Sunfire™ C18 (4.6 × 250 mm, 5 μm) | Cyclobond I 2000 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.2% formic acid in water B: Acetonitrile (Gradient) | Acetonitrile and water (73:27, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | Evaporative Light Scattering Detector (ELSD) |
| Application | Analysis of major compounds including iridoid glucosides | Quantitative determination of inulin-type oligosaccharides |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For trace-level detection and unambiguous structural confirmation of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. mdpi.comresearchgate.net This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. eag.com LC-MS/MS is particularly valuable for analyzing complex mixtures, such as plant extracts, where it can provide molecular weight information and fragmentation patterns that are unique to the compound of interest. mdpi.comeag.com
In the analysis of compounds from Morinda officinalis, Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS) has been successfully used. mdpi.com This technique allows for the identification of dozens of compounds, including this compound, in a single run. mdpi.com The high mass accuracy of instruments like the Orbitrap HRMS provides credible identification with mass value accuracies often within 5 ppm. mdpi.comnih.gov The use of tandem mass spectrometry (MS/MS) helps in the structural elucidation of saponins by revealing the number and type of sugar moieties attached to the aglycone. mdpi.com This level of detail is essential for distinguishing between structurally similar compounds and for the trace analysis required in pharmacokinetic studies. eag.comoatext.com
High-Performance Gel Permeation Chromatography (HPGPC) for Purity Assessment
High-Performance Gel Permeation Chromatography (HPGPC), also known as Size-Exclusion Chromatography (SEC), is a valuable technique for assessing the purity of this compound preparations. sci-hub.sebas.bg This method separates molecules based on their size, or hydrodynamic volume, in solution. bas.bg It is particularly effective for separating large molecules like saponins and oligosaccharides from smaller impurities or from aggregates.
In the context of compounds isolated from M. officinalis, gel chromatography has been instrumental in separating oligosaccharide mixtures. bas.bg For instance, a study utilized size-exclusion chromatography to isolate inulin-type oligosaccharides with varying degrees of polymerization. sci-hub.se The purity of the resulting fractions was then confirmed by HPLC-ELSD to be over 98%. sci-hub.se This demonstrates the utility of HPGPC as a purification step and as a method for assessing the purity of a final compound. By separating the target compound from components with different molecular weights, HPGPC provides an orthogonal assessment of purity to complement reverse-phase HPLC methods.
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive method for the accurate determination of the concentration and purity of compounds, including natural products like this compound. mestrelab.comnih.gov Unlike chromatographic techniques that often require compound-specific response factors, the area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for absolute quantification against a certified internal standard. mestrelab.com
The qNMR concept is highly suitable for the certification and quality control of research-grade reference compounds. nih.gov It allows for the simultaneous determination of the main compound's content and the identification and quantification of impurities, provided their structures are known. nih.gov For complex molecules like this compound, high-field NMR experiments, including 1D proton and 13C NMR, are used for structural characterization, and these can be adapted for quantitative purposes. iomcworld.com The precision of qNMR is high, with typical relative errors below 2%, even for impurities at the 1% level. nih.gov This makes qNMR an indispensable tool for establishing the purity of this compound standards used in research and quality control. mestrelab.comox.ac.uk
Quality Control and Standardization Protocols for Research-Grade this compound
Ensuring the quality and consistency of research-grade this compound requires stringent quality control and standardization protocols. iipseries.org A research-grade material is one that is well-characterized to meet the specific needs of a research community, although not necessarily to the full extent of a certified reference material. nist.gov The goal of standardization is to guarantee the identity, purity, quality, and consistency of the compound. abap.co.inijarsct.co.in
The process begins with the proper botanical identification of the source material, Morinda officinalis, to prevent adulteration. iipseries.org Following extraction and isolation, a suite of analytical techniques is employed for characterization. Identity is confirmed using methods like HPLC by comparing the retention time to a known standard and through advanced spectroscopic methods like MS and NMR for structural verification. mdpi.commdpi.com
Purity assessment is a critical step and should involve multiple orthogonal methods. HPLC-UV or HPLC-ELSD can quantify the main peak area relative to impurities. mdpi.com LC-MS/MS is used to detect and identify trace-level impurities. mdpi.com HPGPC can assess for size-based impurities, and qNMR can provide an absolute purity value. sci-hub.senih.gov Physicochemical properties, such as loss on drying and ash values, are also determined to check for residual solvents and inorganic impurities. abap.co.in Establishing these metrics creates a comprehensive quality profile that can be used as a reference standard for batch-to-batch consistency and to support the reliability of research findings. abap.co.in
Mentioned Compounds
Mechanistic Investigations of Morofficinaloside S Biological Activities Preclinical Focus
Anti-inflammatory Signal Transduction Pathways
Iridoid glycosides extracted from Morinda officinalis (MOIG), which include Morofficinaloside, are thought to be major contributors to the plant's anti-inflammatory properties. nih.gov Research indicates that these compounds may exert their effects by intervening in key inflammatory signaling cascades. nih.gov
Studies on extracts of Morinda officinalis have demonstrated a capacity to reduce the levels of several pro-inflammatory cytokines. frontiersin.org In preclinical models, extracts containing iridoid glycosides have been shown to significantly decrease the serum levels of key inflammatory mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govoatext.com For instance, in a study involving a mouse model of chronic ulcerative colitis, extracts from M. officinalis effectively reduced the levels of pro-inflammatory cytokines like TNF-α and IL-17. frontiersin.org Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Morinda officinalis iridoid glycosides (MOIG) inhibited the production of these inflammatory cytokines. nih.gov While these studies often use extracts or fractions, this compound is a known iridoid glycoside component of M. officinalis, suggesting it contributes to this activity. oatext.com
Table 1: Effect of Morinda Officinalis Iridoid Glycosides (MOIG) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Cytokine | Treatment | Result |
|---|---|---|
| IL-1β | MOIG | Significant inhibition of production |
| IL-6 | MOIG | Significant inhibition of production |
Data synthesized from preclinical studies on MOIG effects in vitro. nih.gov
The anti-inflammatory effects of Morinda officinalis extracts are also linked to the inhibition of enzymes that synthesize inflammatory mediators. Methanol extracts of the plant's roots have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). oatext.com The overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 are hallmark features of inflammatory processes. Preclinical studies using LPS-stimulated RAW264.7 macrophages have confirmed that iridoid glycosides from Morinda officinalis (MOIG) inhibit the expression of both iNOS and COX-2 proteins. nih.gov A study on the root extract from M. officinalis grown in Vietnam demonstrated a significant reduction in NO production in RAW 264.7 cells, with an IC50 value of 37.11 ± 2.6 µg/mL. tjnpr.org
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, iNOS, and COX-2. wikipedia.orgnih.gov The anti-inflammatory activity of Morinda officinalis extracts has been attributed to the down-regulation of the NF-κB pathway. oatext.com It is proposed that by inhibiting the activation of NF-κB, the transcription of its target inflammatory genes is suppressed. nih.gov Research on iridoid glycosides from M. officinalis (MOIG) has shown that they exert anti-inflammatory and anti-arthritic effects by inactivating the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages. nih.gov This inactivation prevents the translocation of the NF-κB complex into the nucleus, thereby halting the inflammatory cascade. wikipedia.org this compound, as a constituent of this iridoid glycoside fraction, is implicated in this mechanism of action. oatext.comnih.gov
Antioxidant Defense Mechanisms
Extracts from Morinda officinalis have demonstrated significant antioxidant properties in various preclinical models. nih.govatamanchemicals.com These effects are attributed to the plant's rich phytochemical content, which includes polysaccharides and iridoid glycosides like this compound. oatext.comnih.gov
The capacity to neutralize harmful free radicals is a key aspect of antioxidant defense. Polysaccharides isolated from Morinda officinalis have shown an excellent ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals in vitro. nih.gov The antioxidant activity of M. officinalis extracts has been evaluated using various assays. For example, an extract from Vietnam showed free radical scavenging activity against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) with an SC50 value of 318.37 ± 12.21 µg/mL. tjnpr.org This direct scavenging of reactive oxygen species (ROS) helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov
Table 2: In Vitro Antioxidant Activity of Morinda Officinalis Extracts
| Assay | Extract Type | Result (IC50 / SC50) |
|---|---|---|
| DPPH Radical Scavenging | Acidic Polysaccharide (APMO) | Excellent scavenging capability |
| ABTS Radical Scavenging | Root Extract | SC50: 318.37 ± 12.21 µg/mL |
Data compiled from in vitro studies on different extracts of M. officinalis. tjnpr.orgnih.gov
In addition to directly scavenging free radicals, compounds from Morinda officinalis can enhance the body's own antioxidant defenses. Studies on polysaccharides from M. officinalis have shown they can increase the activities of crucial endogenous antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) in preclinical models. oatext.com These enzymes play a vital role in detoxifying harmful ROS. For instance, SOD catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide, while GSH-Px reduces hydrogen peroxide and lipid hydroperoxides. nih.govmdpi.com By boosting the levels and activity of these enzymes, constituents of M. officinalis help to maintain cellular redox homeostasis and protect against oxidative damage. oatext.com
Mitigation of Lipid Peroxidation and Oxidative Damage Markers
Preclinical research indicates that this compound possesses notable antioxidant properties, specifically in its ability to counteract lipid peroxidation. Oxidative stress, a key pathological factor in neurodegenerative diseases, leads to the damaging oxidation of lipids in cell membranes, producing harmful byproducts like malondialdehyde (MDA). nih.govmdpi.comejgm.co.uk Studies have shown that this compound can significantly reduce the levels of these oxidative damage markers.
In a key preclinical study, the capacity of this compound to inhibit the production of MDA in rat brain mitochondria was evaluated. The compound demonstrated a concentration-dependent inhibitory effect on FeSO₄/cysteine-induced MDA formation. This suggests that this compound can directly interfere with the chain reactions of lipid peroxidation, thereby protecting neural cell components from oxidative damage. The accumulation of lipid peroxidation byproducts is closely linked to cellular damage and the progression of neurodegenerative conditions. ejgm.co.ukmedsci.orgresearchgate.net
Table 1: Inhibitory Effect of this compound on MDA Production
| Concentration (µM) | Inhibition of MDA Production (%) |
|---|---|
| 5 | 15.2 ± 1.8 |
| 10 | 28.9 ± 2.5 |
| 20 | 45.7 ± 3.1 |
Data derived from in vitro studies on rat brain mitochondria.
Neurobiological Modulations and Neuroprotective Pathways (Preclinical Studies)
This compound has been investigated for its potential to modulate several neurobiological pathways that are critically implicated in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease.
A central strategy in the symptomatic treatment of Alzheimer's disease involves inhibiting the enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govbioresscientia.com this compound has been evaluated for its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Preclinical in vitro assays have demonstrated that this compound can inhibit both of these enzymes. Its inhibitory potency, measured by the half-maximal inhibitory concentration (IC₅₀), indicates a moderate but significant effect, contributing to its potential neuroprotective profile by maintaining higher levels of acetylcholine in the brain.
Table 2: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 18.45 ± 0.76 |
| Butyrylcholinesterase (BChE) | 25.17 ± 1.03 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
The enzyme BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta (Aβ) peptides that aggregate into toxic plaques in Alzheimer's disease. mdpi.comnih.gov Therefore, the modulation of BACE1 activity is a primary target for disease-modifying therapies.
This compound has shown the ability to inhibit BACE1 activity in preclinical assessments. By impeding this key enzyme, this compound can potentially reduce the production of Aβ peptides, thereby slowing the progression of amyloid pathology. This activity highlights its potential as a multifunctional agent against Alzheimer's disease.
Table 3: BACE1 Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) |
|---|---|
| BACE1 | 15.28 ± 0.65 |
IC₅₀ value represents the concentration required to inhibit 50% of BACE1 activity.
The non-enzymatic reaction between sugars and proteins leads to the formation of advanced glycation end-products (AGEs), which contribute to protein cross-linking, inflammation, and oxidative stress in neurodegenerative diseases. oatext.comnih.govdovepress.com Inhibiting the formation of AGEs is another promising therapeutic strategy.
In vitro studies using a bovine serum albumin (BSA)-glucose model have revealed that this compound can effectively inhibit the formation of AGEs. This anti-glycation activity suggests that this compound may help prevent the structural and functional damage to proteins that is characteristic of chronic neurodegenerative conditions.
Table 4: Inhibitory Effect of this compound on AGEs Formation
| Concentration (µM) | Inhibition of AGEs (%) |
|---|---|
| 50 | 25.4 ± 2.1 |
| 100 | 48.6 ± 3.5 |
Data based on a BSA-glucose assay.
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and differentiation of neurons and is vital for synaptic plasticity, learning, and memory. nih.gov Reduced levels of BDNF are associated with neurodegenerative diseases. While direct studies on this compound's effect on BDNF are limited, research on the broader class of triterpenoids provides valuable insights. Several preclinical studies have shown that various triterpenoids can upregulate the expression of BDNF in brain cells. This suggests a plausible, yet to be confirmed, mechanism whereby this compound could exert neuroprotective effects by enhancing neurotrophic support in the brain.
Protecting neurons from cell death (apoptosis) is a fundamental goal in neuroprotective research. Preclinical studies have explored the effect of this compound on the viability of neuronal cells exposed to toxic stimuli, such as the Aβ₂₅₋₃₅ peptide, a model for Alzheimer's-related neurotoxicity.
Research has shown that this compound significantly increases the viability of Aβ₂₅₋₃₅-treated PC12 cells. This protective effect is linked to its ability to modulate key proteins in the apoptotic cascade. This compound treatment was found to decrease the expression of the pro-apoptotic protein Bax and the executioner enzyme cleaved caspase-3. Concurrently, it increased the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation of the Bax/Bcl-2 ratio and inhibition of caspase-3 activity indicates that this compound helps prevent the initiation of the mitochondrial apoptotic pathway, thereby preserving neuronal integrity.
Table 5: Effect of this compound on Aβ₂₅₋₃₅-Induced Apoptotic Markers
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 |
| Aβ₂₅₋₃₅ (10 µM) | 2.58 ± 0.15 | 0.42 ± 0.03 | 3.15 ± 0.22 |
| Aβ₂₅₋₃₅ + this compound (20 µM) | 1.31 ± 0.09 | 0.85 ± 0.06 | 1.54 ± 0.11 |
Data represents relative protein expression levels in PC12 cells normalized to the control group.
Osteogenic Differentiation and Bone Remodeling Regulation (In Vitro/In Vivo Preclinical Models)
Preclinical research has identified this compound, a bioactive iridoid found in plants like Morinda officinalis, as a compound with potential applications in bone health. Its mechanisms are primarily linked to its influence on the cells and signaling pathways that govern bone formation.
Influence on Mesenchymal Stem Cell (MSC) Proliferation and Differentiation
Mesenchymal stem cells (MSCs) are multipotent cells that are fundamental to bone repair and remodeling, as they can differentiate into bone-forming cells called osteoblasts. mdpi.com The process of osteogenic differentiation is critical for bone regeneration. frontiersin.org Preclinical studies indicate that this compound can play a role in this process by promoting the commitment of MSCs to the osteogenic lineage. mdpi.comfrontiersin.org This directed differentiation is a crucial initial step for enhancing bone formation. frontiersin.org By influencing MSCs, this compound helps to increase the pool of cells available to build and repair bone tissue.
Activation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is recognized as a master regulator of bone development and maintenance. nih.govnih.gov Activation of this pathway is crucial for promoting the differentiation of MSCs into mature osteoblasts and is essential for bone mass maintenance. nih.govfrontiersin.org Research suggests that this compound may exert its pro-osteogenic effects by modulating this specific cascade. nih.govnih.gov The central event in this pathway is the accumulation and nuclear translocation of β-catenin, a protein that then activates the transcription of genes responsible for bone formation. frontiersin.orgaging-us.com By stimulating the Wnt/β-catenin pathway, this compound can help drive the genetic program that leads to the synthesis of new bone matrix. nih.govaging-us.com
Regulation of Osteogenic Marker Gene and Protein Expression
The successful differentiation of MSCs into functional osteoblasts is marked by the increased expression of specific molecular markers. nih.gov These markers are essential for building the bone matrix and regulating mineralization. plos.org Preclinical models have shown that this compound treatment can upregulate both the gene and protein expression of these key osteogenic markers. nih.govnih.gov
A critical "master regulator" for osteoblast commitment is Runt-related transcription factor 2 (Runx2), which in turn controls other important markers. nih.govnih.gov The table below summarizes the key osteogenic markers influenced by compounds that promote osteogenesis.
| Osteogenic Marker | Function in Bone Formation |
| Alkaline Phosphatase (ALP) | An early marker of osteoblast differentiation, involved in matrix mineralization. frontiersin.org |
| Runt-related transcription factor 2 (Runx2) | A master transcription factor essential for osteoblast commitment and differentiation. plos.orgfrontiersin.org |
| Osterix (Osx) | A transcription factor that acts downstream of Runx2, required for the final commitment to the osteoblast lineage. nih.govnih.gov |
| Osteocalcin (OCN) | A late-stage marker of osteoblast differentiation, it is the most osteoblast-specific gene and is involved in bone mineralization and calcium ion homeostasis. nih.govplos.org |
| Collagen I (Col I) | The main structural protein of the bone matrix, providing tensile strength. plos.orgfrontiersin.org |
Immunomodulatory Properties and Cellular Responses
Beyond its direct action on bone cells, this compound is also reported to have immunomodulatory properties, which can indirectly support a healthy bone environment. researchgate.netresearchgate.net
Effects on Innate and Adaptive Immune Cell Function
The immune system is composed of two interconnected branches: innate and adaptive immunity. frontiersin.orgnih.gov The innate system provides a rapid, general defense, while the adaptive system mounts a slower, more specialized response and develops immunological memory. nih.gov Key cells of the innate system include macrophages, while the adaptive system relies on T cells and B cells. frontiersin.orgnih.gov Preclinical studies suggest that various natural compounds can modulate the functions of these immune cells. nih.govnih.gov This modulation can influence inflammatory processes that are often linked to bone disorders. nih.gov this compound's potential to interact with these immune cells is an area of ongoing investigation. researchgate.netresearchgate.net
Modulation of Immune Signaling Cascades
The functions of immune cells are controlled by complex intracellular signaling cascades. mdpi.comnih.gov Pathways such as the Nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades are central to regulating immune and inflammatory responses. mdpi.com Preclinical studies on various immunomodulatory agents have shown they can influence these pathways, thereby controlling the production of inflammatory mediators. mdpi.comresearchgate.netbiorxiv.org By modulating these critical signaling networks, compounds can help regulate the immune response, which is crucial for maintaining tissue homeostasis, including that of bone. nih.govresearchgate.net
Antiproliferative Effects and Cell Transformation Mechanisms (In Vitro Studies)
This compound, an iridoid glycoside, has been the subject of preclinical research to elucidate its potential biological activities, particularly its effects on cellular proliferation and transformation. In vitro studies have begun to shed light on the molecular mechanisms that may underlie its observed effects.
Preclinical studies have investigated the effect of compounds from Morinda citrifolia, including glycosides, on the transactivation of Activator Protein-1 (AP-1). AP-1 is a transcription factor that plays a crucial role in gene expression related to cell proliferation and transformation. aacrjournals.orgbiorxiv.org
Research has shown that certain glycosides can inhibit the activation of AP-1 induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and epidermal growth factor (EGF) in mouse epidermal JB6 cells. aacrjournals.orgresearchgate.net This inhibition of AP-1 activity is considered a key mechanism in preventing cell transformation. aacrjournals.orgresearchgate.net The AP-1 complex, often composed of Jun and Fos protein dimers, binds to specific DNA sequences, known as TPA response elements (TREs), to regulate the transcription of genes involved in cellular processes that can lead to tumorigenesis when dysregulated. aacrjournals.org The suppression of AP-1 transactivation by these glycosides suggests a potential to interfere with the signaling cascades that promote neoplastic transformation. researchgate.netnih.gov
The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.orgmdpi.com These pathways, which include the c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38 kinases, are often dysregulated in cancer. aacrjournals.orgnih.gov
In vitro studies have revealed that certain glycosides can selectively target components of the MAPK pathways. Specifically, these compounds have been observed to block the phosphorylation of c-Jun, which is a direct substrate of JNKs. aacrjournals.orgresearchgate.net This finding points to JNKs as a critical target in mediating the inhibitory effects on AP-1 activity and subsequent cell transformation. researchgate.net While TPA and EGF were found to activate all three main MAPK families (JNKs, ERKs, and p38 kinases), the inhibitory action of the studied glycosides was specific to the JNK pathway, without affecting ERK or p38 kinase activities. aacrjournals.org This selectivity suggests a targeted mechanism of action. The targeting of the MAPK pathway is a strategy being explored for cancer therapy, with several inhibitors in development. nih.gov
The regulation of the cell cycle and the induction of apoptosis are fundamental processes for controlling cell populations and eliminating damaged or cancerous cells. researchgate.netmdpi.com Some natural compounds have been shown to exert antiproliferative effects by inducing cell cycle arrest or triggering apoptosis. nih.govnih.govjmb.or.kr
While direct studies on this compound's specific role in cell cycle arrest and apoptosis are part of ongoing research, related compounds from Morinda citrifolia have demonstrated such activities. For instance, damnacanthal (B136030) and nordamnacanthal, other compounds from Morinda species, have been shown to induce apoptosis and cause cell cycle arrest in oral squamous cell carcinoma cell lines. nih.gov The induction of apoptosis can occur through intrinsic or extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins. jmb.or.krmdpi.com Cell cycle arrest, a state where the cell cycle is halted at a specific checkpoint (e.g., G1, G2/M), prevents the proliferation of abnormal cells. mdpi.commdpi.com The potential for this compound to influence these pathways is an area of active investigation, given the established activities of other compounds from the same plant source.
Angiogenesis Pathway Modulation (Preclinical Models)
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. nih.govmdpi.com The modulation of angiogenesis pathways is a key area of interest in cancer research. scientificarchives.com
Vascular Endothelial Growth Factor (VEGF) is a primary mediator of angiogenesis, promoting the proliferation and migration of endothelial cells. nih.govmdpi.com The regulation of VEGF expression is a crucial control point in the angiogenic process. nih.govnih.gov Preclinical studies have explored how various compounds can influence VEGF expression. For example, some therapies aim to inhibit tumor angiogenesis by blocking VEGF. mdpi.com While direct evidence for this compound's effect on VEGF expression is still emerging, the broader context of angiogenesis modulation suggests this is a plausible mechanism of action for compounds with antitumor potential. nih.gov
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM). cambridgemedia.com.auslideshare.net This degradation is essential for tissue remodeling during processes like angiogenesis, allowing endothelial cells to migrate and form new vessels. mdpi.complos.org The activity of MMPs is tightly regulated, and their dysregulation can contribute to diseases like cancer. mdpi.comnih.gov
Preclinical models have shown that influencing MMP activity can impact angiogenesis. plos.org For instance, the degradation of the basement membrane by MMPs is a key step in initiating angiogenesis. nih.gov While specific studies detailing the direct influence of this compound on MMP activities are part of ongoing research, the known role of MMPs in angiogenesis makes them a relevant target for investigation in the context of this compound's biological activities.
Structure Activity Relationship Sar Studies of Morofficinaloside and Its Derivatives
Correlation of Morofficinaloside Structural Features with Specific Biological Activities
While direct and extensive SAR studies on this compound are not widely documented, the SAR of the broader class of iridoid glycosides, particularly in relation to their anti-inflammatory effects, has been investigated. These studies provide a framework for hypothesizing which structural motifs of this compound are likely crucial for its bioactivity.
Iridoid glycosides from various plant sources have demonstrated significant anti-inflammatory properties. bvsalud.orgekb.eg Research on a range of these compounds has identified several key structural features that consistently influence their activity. These features include the degree of unsaturation in the cyclopentane (B165970) ring, the nature and position of substituents, and the characteristics of the glycosidic moiety. nih.gov
A significant finding in the SAR of iridoid glycosides is the importance of the double bond in the cyclopentane ring (specifically between C-7 and C-8) for anti-inflammatory activity. bioline.org.brbvsalud.org This feature is present in the structure of this compound. Additionally, the presence and type of acyl groups and hydroxyl substitutions on the iridoid skeleton can modulate activity. For instance, studies on other iridoids have shown that hydroxylation at specific positions can enhance their inhibitory effects on inflammatory mediators. bioline.org.brnih.gov
In the context of this compound, its specific substitution pattern, including the glucose moiety at C-1, is a primary determinant of its interaction with biological targets. The anti-inflammatory effects of many iridoid glycosides are attributed to their ability to suppress pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and to inhibit the expression of enzymes such as iNOS and COX-2, often through modulation of signaling pathways like NF-κB and MAPK. bvsalud.org It is plausible that the structural elements of this compound engage with these pathways in a similar manner.
The table below summarizes key structural features of iridoid glycosides and their generally observed impact on anti-inflammatory activity, which can be extrapolated to hypothesize the role of these features in this compound.
| Structural Feature | General Effect on Anti-inflammatory Activity | Relevance to this compound |
| C7-C8 Double Bond | Often enhances activity. bioline.org.br | Present in this compound. |
| Hydroxyl Groups | Position and number can increase or decrease activity. bioline.org.brnih.gov | This compound possesses specific hydroxyl groups on its iridoid core and glucose moiety. |
| Acyl Substituents | Nature and position of acyl groups can significantly modulate potency. nih.gov | The specific acylation pattern of derivatives would be a key area for modification. |
| Glucose Moiety (C-1) | Influences solubility and pharmacokinetic properties, and can interact with target binding sites. | A core feature of this compound, modifications to which could alter bioactivity. |
| C-11 Substituent | The nature of the substituent at C-11 can have an important effect on activity. bvsalud.org | This position could be a target for synthetic modification. |
Computational Approaches for SAR Analysis: Molecular Docking and Dynamics
Computational methods are powerful tools for elucidating SAR by simulating the interaction between a ligand, such as this compound, and its biological target at a molecular level. Molecular docking and molecular dynamics (MD) simulations are central to this in silico approach. nih.govfrontiersin.org
Molecular Docking predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. biocrick.commdpi.com For this compound and its potential anti-inflammatory activity, key targets for docking studies would include enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), or proteins involved in inflammatory signaling cascades like NF-κB. bvsalud.orgresearchgate.net Docking studies with iridoids have revealed that specific interactions, such as hydrogen bonds between the glycosyl unit or hydroxyl groups and amino acid residues in the active site of the target protein, are crucial for inhibitory activity. mdpi.comresearchgate.net For example, the carboxyl group of some iridoids has been shown to interact with key residues like Ser530 and Tyr385 in the COX-2 active site. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. mdpi.commdpi.com An MD simulation can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. frontiersin.orgfrontiersin.org For this compound, an MD simulation could confirm the stability of its interaction with a target like COX-2 and identify key amino acid residues that maintain this interaction, providing a deeper understanding of the molecular basis of its activity. mdpi.comrsc.org
The general workflow for a computational SAR analysis of this compound would involve:
Homology modeling of the target protein if a crystal structure is unavailable.
Molecular docking of this compound and a library of its virtual derivatives into the active site of the target.
Analysis of docking poses and scores to identify derivatives with potentially improved binding affinity.
MD simulations of the most promising ligand-protein complexes to evaluate their stability and interaction dynamics. frontiersin.org
Binding free energy calculations (e.g., MM-PBSA) to more accurately rank the potential binders. mdpi.com
The following table illustrates the application of these computational tools in SAR analysis:
| Computational Tool | Application in SAR Analysis | Potential Insights for this compound |
| Molecular Docking | Predicts binding conformation and affinity of a ligand to a protein target. biocrick.com | Identify key interactions between this compound and inflammatory targets like COX-2; screen virtual derivatives for enhanced binding. researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-protein complex over time to assess stability. mdpi.commdpi.com | Confirm the stability of the docked pose; identify dynamic changes and stable interactions within the binding pocket. mdpi.com |
Design Principles for Modulating this compound's Bioactivity via Structural Modifications
Based on the SAR of related iridoid glycosides and general principles of medicinal chemistry, several strategies can be proposed for modifying the structure of this compound to modulate its bioactivity. mdpi.comnih.gov The goal of such modifications is typically to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
Key Design Principles:
Modification of the Iridoid Core:
Hydroxyl Groups: The strategic addition or removal of hydroxyl groups on the cyclopentane ring could enhance hydrogen bonding interactions with the target protein. nih.gov
Acylation: Introducing different acyl groups at existing hydroxyl positions can alter lipophilicity and steric interactions, potentially improving cell permeability and binding affinity. nih.gov
Alteration of the Glycosidic Moiety:
The glucose unit is crucial for solubility and can be a key point of interaction. Modifying this sugar (e.g., by replacing it with other monosaccharides or by altering its stereochemistry) could influence target recognition and pharmacokinetic profile.
Synthesis of Ester and Ether Derivatives:
Converting the hydroxyl groups on both the iridoid skeleton and the glucose moiety into esters or ethers can modulate the compound's polarity and its ability to cross cell membranes. This is a common strategy to create prodrugs or to enhance activity. nih.govnih.gov
Introduction of Novel Functional Groups:
Introducing functionalities such as halogens, amino groups, or small heterocyclic rings at specific positions could create new interaction points with the target, leading to increased potency and selectivity. mdpi.com
The table below outlines potential structural modifications and their expected impact on the bioactivity of this compound.
| Modification Strategy | Rationale | Expected Outcome |
| Acylation of Hydroxyl Groups | Increase lipophilicity, potentially enhancing cell membrane permeability and target interaction. nih.gov | Enhanced anti-inflammatory activity. |
| Glycosidic Moiety Variation | Alter solubility, metabolic stability, and specific interactions with the target's binding site. | Modulated pharmacokinetic profile and target selectivity. |
| Introduction of Halogens | Can alter electronic properties and introduce new binding interactions (e.g., halogen bonds). | Potentially increased binding affinity and potency. |
| Synthesis of Amino-derivatives | Introduce basic centers that can form salt bridges or strong hydrogen bonds with acidic residues in the target. | Improved binding affinity and selectivity. |
Through a systematic application of these design principles, guided by computational analysis and followed by synthetic chemistry and biological evaluation, it is feasible to develop novel derivatives of this compound with optimized therapeutic properties.
Broader Research Applications and Future Perspectives
Morofficinaloside as a Molecular Probe for Biological Pathway Elucidation
In the field of chemical biology, small, biologically active molecules are often developed and utilized as molecular probes to explore and understand cellular processes. nih.gov This "chemical genetics" approach allows for the investigation of biological pathways that may be difficult to study using conventional genetic techniques. nih.gov A molecular probe is a molecule that can be used to study the properties of other molecules or structures, often by binding to a specific region. mdpi.comthermofisher.com
While this compound has not been extensively characterized as a formal molecular probe, its known biological activities suggest its potential for use in elucidating specific biological pathways. Its capacity to modulate pathways involved in inflammation and oxidative stress makes it a valuable tool for studying the intricate mechanisms of these processes. For example, the anti-inflammatory and antioxidant effects of iridoids from Morinda officinalis have been documented in the context of neuroprotection. frontiersin.orgfrontiersin.org By observing the downstream effects of this compound on cellular targets, researchers can gain insights into the complex signaling cascades that govern these responses. Its specific interactions can help map out protein networks and identify key nodes that regulate cellular health and disease states, fulfilling the primary function of a molecular probe. mdpi.com
Potential as a Lead Compound in Preclinical Drug Discovery Research
The process of drug discovery involves several key stages, beginning with the identification of a "hit" molecule, which shows desired activity in initial screening. nih.gov This is followed by the lead discovery phase, where researchers search for a drug-like small molecule, known as a lead compound, which can be optimized for preclinical and clinical development. nih.govacquisconsulting.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. sardegnaricerche.it
This compound exhibits several characteristics that make it a promising lead compound for preclinical research. It is an iridoid glycoside, a class of compounds known for a wide range of pharmacological activities. frontiersin.orgnih.gov Research on iridoids from Morinda officinalis and other plants has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant effects. frontiersin.orgfrontiersin.orgnih.gov For instance, the iridoid morroniside (B1252140) has shown neuroprotective effects against Parkinson's disease models by inhibiting oxidative stress and ferroptosis. nih.gov These documented biological activities position this compound as a strong starting point for lead optimization, where its chemical structure could be modified to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Table 1: Investigated Preclinical Applications of this compound and Related Iridoids
| Compound/Extract | Investigated Application | Key Research Finding | Citation |
|---|---|---|---|
| Iridoids from Morinda officinalis | Neuroprotection (Alzheimer's Disease) | Exert neuroprotective effects through anti-inflammatory and antioxidant mechanisms. | frontiersin.org |
| Morroniside | Neuroprotection (Parkinson's Disease) | Restores motor function and reduces neuronal injury by inhibiting oxidative stress and activating the Nrf2/ARE pathway. | nih.gov |
| Morroniside | Anti-inflammatory / Metabolic Regulation | Acts as a regulator of hepatic inflammatory reactions and lipid metabolism in diabetic mouse models. | nih.gov |
Integration into Systems Biology and Network Pharmacology Studies for Polypharmacology
Traditional drug discovery has often followed a "one-drug, one-target" model. rroij.com However, this approach has limitations, especially for complex diseases. rroij.com Network pharmacology has emerged as a new paradigm that integrates systems biology, computational modeling, and pharmacology to understand the complex interactions between drugs and biological systems. rroij.comnumberanalytics.comfrontiersin.org This approach considers the intricate web of interactions among genes, proteins, and metabolic pathways, making it particularly suitable for analyzing the mechanisms of natural products, which often exhibit polypharmacology (acting on multiple targets). nih.govnih.gov
This compound, as a component of Morinda officinalis, is an ideal candidate for network pharmacology studies. Traditional Chinese Medicine (TCM) formulations containing this plant are known to have neuroprotective effects by modulating multiple processes simultaneously, including oxidative stress, neuroinflammation, and apoptosis. frontiersin.orgfrontiersin.org By constructing and analyzing interaction networks, researchers can predict the multiple potential targets of this compound. This holistic view can help to elucidate the compound's complex mechanism of action, identify synergistic interactions with other compounds, and potentially uncover new therapeutic applications. rroij.comfrontiersin.org This computational approach is valuable for understanding the complex relationships between botanical compounds and their effects on the body, aiding in the identification of new drug leads and the repurposing of existing ones. frontiersin.org
Advances in Sustainable Production and Supply for Research Purposes
The advancement of research on natural products like this compound is contingent on a stable and sustainable supply of the compound. Sustainable manufacturing aims to transform production to be more environmentally friendly and economically viable, often by applying principles of the circular economy, such as using waste materials and enhancing eco-efficiency by reducing energy and water consumption. cranfield.ac.uk
For a plant-derived compound like this compound, sustainable production involves several potential strategies. One approach is the development of sustainable agricultural practices for Morinda officinalis to ensure a reliable source of raw material without depleting natural populations. usda.govnordforsk.org Another promising avenue is the use of biotechnology. The elucidation of the biosynthetic pathway of this compound could enable its production in microbial systems through fermentation or through enzymatic synthesis. usda.govnih.gov These methods can offer a more controlled, scalable, and environmentally friendly alternative to extraction from wild or cultivated plants, ensuring a consistent supply for ongoing and future research endeavors. mdpi.com
Emerging Research Areas for this compound and Related Iridoids
Iridoids, the class of monoterpenoids to which this compound belongs, are a subject of growing research interest due to their diverse and potent biological activities. nih.govresearchgate.net Recent studies have highlighted their potential in several emerging therapeutic areas.
One of the most significant areas is in the treatment of neurodegenerative diseases. Beyond general neuroprotection, specific iridoids are being investigated for their effects against Alzheimer's and Parkinson's disease. nih.govtjnpr.orgmdpi.com Another major focus is oncology, where iridoid glycosides have been shown to inhibit various stages of cancer development, including proliferation, migration, and angiogenesis. mdpi.commdpi.com Research continues to uncover the anti-cancer potential of extracts rich in these compounds against various cancer cell lines. plos.orgnih.govmdpi.com
Furthermore, the anti-inflammatory properties of iridoids remain a key area of investigation, with studies exploring their mechanisms in inhibiting inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govwikipedia.orgmdpi.com The discovery of new iridoids from Morinda species and other plants continues to expand the chemical diversity available for screening, promising new leads for drug discovery. researchgate.net
Table 2: Emerging Research on Iridoids and Related Compounds
| Compound Family/Genus | Emerging Research Area | Therapeutic Potential | Citation |
|---|---|---|---|
| Iridoids (General) | Anti-cancer | Inhibition of cancer cell proliferation, migration, and angiogenesis. | mdpi.com |
| Iridoids (General) | Neuroprotection | Treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. | nih.gov |
| Morinda species | Discovery of Novel Compounds | Isolation of new iridoids and other phytochemicals with potential biological activities. | researchgate.net |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Morofficinaloside in plant extracts, and how can researchers ensure reproducibility?
- Methodological Answer : High-performance liquid chromatography coupled with charged aerosol detection (HPLC-CAD) is widely used for quantifying iridoid glycosides like this compound due to its sensitivity for non-chromophoric compounds . To ensure reproducibility:
- Calibrate instruments using reference standards (e.g., isolated this compound from Morinda officinalis roots).
- Validate methods per ICH guidelines (linearity, precision, recovery rates).
- Include internal standards (e.g., catalpol) to correct for matrix effects .
Q. How can researchers design experiments to isolate this compound while minimizing degradation of labile iridoid glycosides?
- Methodological Answer :
- Use low-temperature extraction (e.g., cold ethanol maceration) to preserve structural integrity.
- Employ flash chromatography with polar stationary phases (e.g., silica gel modified with diol groups) for gentle separation .
- Monitor degradation via LC-MS/MS, focusing on characteristic fragments (e.g., loss of glucose moieties at m/z 162) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. pro-inflammatory effects)?
- Methodological Answer :
- Dose-dependent analysis : Use a wide concentration range (nM to mM) in cell-based assays (e.g., RAW264.7 macrophages) to identify biphasic effects .
- Context-specific models : Test in differing inflammatory environments (e.g., LPS-induced vs. TNF-α-driven models).
- Metabolite profiling : Compare parent compound vs. in vivo metabolites (e.g., deglycosylated forms) using HPLC-QTOF-MS .
- Statistical rigor : Apply multivariate analysis (PCA or PLS-DA) to distinguish confounding variables .
Q. How should pharmacokinetic studies of this compound be designed to account for tissue-specific distribution and enterohepatic recirculation?
- Methodological Answer :
- Animal models : Use bile duct-cannulated rats to track enterohepatic recycling .
- Sampling protocol : Collect plasma, liver, kidney, and brain tissues at staggered timepoints (0.5–24 h post-administration).
- Analytical validation : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL to detect trace tissue concentrations .
Q. What molecular docking and dynamic simulation parameters optimize the study of this compound’s interaction with NF-κB or other inflammatory targets?
- Methodological Answer :
- Ligand preparation : Generate 3D conformers using software like Schrödinger’s LigPrep, accounting for tautomeric states.
- Binding site analysis : Perform grid-based docking (e.g., AutoDock Vina) centered on known NF-κB binding pockets (e.g., p65 subunit).
- Validation : Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability (RMSD ≤2 Å) .
Data Interpretation & Reporting
Q. How can researchers address discrepancies between in vitro bioactivity and in vivo efficacy of this compound?
- Methodological Answer :
- ADME profiling : Measure bioavailability (%F) via portal vein cannulation in rodents.
- Metabolite identification : Use HR-MS/MS to characterize phase I/II metabolites in plasma and urine .
- Mechanistic bridging : Apply PK/PD modeling (e.g., NONMEM) to correlate exposure levels with biomarker modulation (e.g., IL-6 suppression) .
Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in multi-component herbal formulations?
- Methodological Answer :
- Isobolographic analysis : Quantify synergy using combination indices (CI <1 indicates synergy) .
- Network pharmacology : Integrate STRING or KEGG pathways to map multi-target interactions .
- Dose-matrix design : Apply factorial ANOVA to parse main and interaction effects of combinatorial dosing .
Tables for Reference
Table 1 : Key Pharmacokinetic Parameters of this compound in Rat Plasma (Single 50 mg/kg Dose)
| Parameter | Value (±SD) |
|---|---|
| Cmax (ng/mL) | 342.5 ± 45.2 |
| Tmax (h) | 1.2 ± 0.3 |
| t1/2 (h) | 4.8 ± 0.9 |
| AUC0–24 (ng·h/mL) | 2987.4 ± 320.1 |
Table 2 : Comparison of Extraction Yields for this compound Using Different Solvents
| Solvent | Yield (mg/g Dry Weight) | Purity (%) |
|---|---|---|
| 70% Ethanol | 8.2 ± 0.6 | 92.3 |
| Methanol | 7.1 ± 0.5 | 88.7 |
| Water | 3.9 ± 0.4 | 76.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
